[3,4,5-Trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
Description
Significance of Plant-Derived Polyphenols in Chemical Biology
Plant-derived polyphenols represent a vast and structurally diverse class of natural products that are of significant interest in chemical biology. These compounds are secondary metabolites in plants and are involved in defense against pathogens and UV radiation. In chemical biology, polyphenols are investigated for their potential as chemical probes to study cellular processes and as lead compounds in drug discovery. Their biological activities are often attributed to their antioxidant properties and their ability to interact with various proteins and signaling pathways. The structural diversity of polyphenols, ranging from simple phenolic acids to complex tannins, provides a rich source for identifying novel bioactive molecules.
Historical Context of Hamamelitannin Isolation and Initial Investigations
Hamamelitannin is a naturally occurring polyphenol first identified in the bark and leaves of the witch hazel plant, Hamamelis virginiana. mdpi.comsigmaaldrich.com This plant has a long history of use in traditional medicine by North American indigenous peoples for its astringent and anti-inflammatory properties. wilkes.edunih.gov Initial scientific investigations into the chemical constituents of witch hazel led to the isolation and characterization of hamamelitannin. sigmaaldrich.com Early research focused on its role as a major component of the plant's extracts and its contribution to the observed therapeutic effects. wilkes.edu These initial studies laid the groundwork for more detailed chemical and biological examinations of the compound.
Overview of Hamamelitannin as a Key Gallotannin Structure
Hamamelitannin, with the chemical name 2′,5-di-O-galloyl-D-hamamelose, is classified as a gallotannin, which is a type of hydrolyzable tannin. mdpi.comphytolab.com Hydrolyzable tannins are characterized by a central polyol core, in this case, hamamelose, which is esterified with gallic acid molecules. researchgate.netnih.gov Specifically, hamamelitannin consists of a D-hamamelose sugar core with two galloyl groups attached at the 2′ and 5 positions. mdpi.comresearchgate.net This structure, featuring multiple phenolic hydroxyl groups from the galloyl moieties, is responsible for its chemical reactivity and biological activities. mdpi.comresearchgate.net It is considered a key representative of gallotannins derived from a branched-chain sugar. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPAFOYQTIEEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hamamelitannin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
469-32-9 | |
| Record name | 2-C-[(galloyloxy)methyl]-D-ribose 5-gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hamamelitannin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 - 147 °C | |
| Record name | Hamamelitannin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033785 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Structural Elucidation and Chemical Synthesis of Hamamelitannin and Its Analogues
Elucidation of the D-Hamamelose Core and Galloyl Ester Linkages
The core structural component of hamamelitannin is the rare, branched-chain monosaccharide, D-hamamelose, which is chemically known as 2-C-(hydroxymethyl)-D-ribose. mdpi.comresearchgate.net The complete structure of hamamelitannin was identified as 2′,5-di-O-galloyl-D-hamamelofuranose. mdpi.com This elucidation confirms that two molecules of gallic acid are attached via ester linkages to the hydroxyl groups at the C-2' (the hydroxymethyl branch) and C-5 positions of the D-hamamelose sugar, which exists in its furanose (a five-membered ring) form. mdpi.comresearchgate.net This specific arrangement of two galloyl moieties on the hamamelose core defines the chemical identity of hamamelitannin and is crucial to its biological activity. nih.govresearchgate.net The first pyranose analogue of hamamelitannin, a di-O-galloyl-D-hamamelopyranose, has also been identified. science.gov
Total Chemical Synthesis Methodologies
The total synthesis of complex natural products like hamamelitannin presents considerable challenges, particularly in achieving regioselectivity on a polyhydroxylated sugar core. mdpi.comnih.gov Over the years, synthetic strategies have evolved from low-yield initial attempts to more efficient and modernized methodologies.
Contemporary synthetic chemistry has provided more efficient and higher-yielding routes to hamamelitannin. nih.gov A significant advancement involves the use of 2,3-O-isopropylidene-α,β-D-hamamelofuranose as a key intermediate, which protects the C-2 and C-3 hydroxyl groups. nih.govmdpi.com One highly effective modern strategy is a chemical acylation of this protected intermediate with 3,4,5-tri-O-acetylgalloyl chloride, a reaction promoted by dibutyltin (B87310) oxide (Bu₂SnO). researchgate.netnih.gov This is followed by a deprotection step to remove the acetyl and isopropylidene groups, providing hamamelitannin in a high yield of 79%. nih.govmdpi.comresearchgate.net
| Synthesis Strategy | Key Reagents | Overall Yield | Key Features |
| Early Approach (1969) | Benzyl β-D-hamamelofuranoside, tri-O-benzylgalloyl chloride, pyridine/tetrahydrofuran (B95107) | 22% | Low yield; formation of multiple products; lengthy reaction time (71h). mdpi.com |
| Modern Bu₂SnO-Promoted Acylation | 2,3-O-isopropylidene-α,β-D-hamamelofuranose, 3,4,5-tri-O-acetylgalloyl chloride, Bu₂SnO | 79% | High yield; regioselective acylation; requires protection/deprotection steps. researchgate.netnih.govresearchgate.net |
| Modern Hydrophobized Vinyl Gallate Method | D-hamamelose, vinyl 2,3,5-tri-O-benzyl gallate | 82% | High yield; two-step process; product precipitates from reaction mixture. researchgate.netnih.govresearchgate.net |
Achieving regioselective acylation—the precise attachment of acyl groups to specific hydroxyl positions—is a central challenge in the synthesis of hamamelitannin and other acylated sugars. nih.govresearchgate.net The multiple hydroxyl groups on the D-hamamelose core have similar reactivity, making selective esterification difficult. researchgate.net
The use of dibutyltin oxide (Bu₂SnO) is a key technique in modern chemical synthesis to achieve regioselectivity. mdpi.comnih.gov The Bu₂SnO-promoted reaction with the protected 2,3-O-isopropylidene-α,β-D-hamamelofuranose selectively yields the 2′,5-digallate product in high (84%) yield. mdpi.com This method contrasts with standard base-catalyzed acylation (using triethylamine (B128534) and 4-dimethylaminopyridine), which is less selective and results in the formation of the 1,2′,5-trigallate derivative as the major product. mdpi.com The tin-mediated approach is therefore crucial for directing the galloyl groups to the correct positions as found in the natural product.
Modernized and High-Yield Synthesis Strategies for Hamamelitannin
Enzymatic Synthesis and Biocatalytic Approaches
Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative to traditional chemical methods for acylating polyhydroxylated molecules. nih.govmdpi.com These enzymatic reactions are performed under mild conditions and can circumvent the need for complex protection-deprotection steps. nih.govresearchgate.net
The use of lipases to catalyze the galloylation of D-hamamelose has been explored as a viable synthetic route to hamamelitannin. nih.gov Lipases, which are hydrolases, can effectively catalyze esterification reactions in aprotic organic solvents. nih.govub.edu
Studies using the immobilized lipase (B570770) Lipozyme TL IM have shown promising results. nih.gov The direct enzymatic galloylation of unprotected D-hamamelose with vinyl gallate as the acyl donor in tert-butyl methyl ether (t-BuMeO) can produce hamamelitannin, but the yield is low, around 15%. researchgate.net
A more effective enzymatic strategy involves a protected substrate. When 2,3-O-isopropylidene-α,β-D-hamamelofuranose is used as the acyl acceptor with vinyl gallate, Lipozyme TL IM catalysis leads exclusively to the 5-O-galloylated product. nih.govmdpi.comresearchgate.net This reaction proceeds with a high yield of 82% in t-BuMeO over 61 hours. nih.govmdpi.comresearchgate.net To achieve the desired 2',5-digalloylation enzymatically, hydrophobized gallate donors were necessary. Using vinyl gallates modified by benzylation provided the 2′,5-diacylated hamamelofuranoses in good yields of 65–84%. researchgate.netnih.govresearchgate.net These biocatalytic methods highlight the potential of enzymes to achieve high regioselectivity in the synthesis of complex natural products. nih.gov
| Enzymatic Approach | Substrate | Acyl Donor | Enzyme | Solvent | Key Product(s) & Yield |
| Direct Galloylation | D-Hamamelose | Vinyl gallate | Lipozyme TL IM | t-BuMeO | Hamamelitannin (15%). researchgate.net |
| Protected Substrate Galloylation | 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl gallate | Lipozyme TL IM | t-BuMeO | 5-O-galloylated product (82%). nih.govmdpi.com |
| Protected Substrate Galloylation | D-Hamamelose | Vinyl 2,3,5-tri-O-benzyl gallate | Lipozyme TL IM | t-BuMeO | 2',5-diacylated hamamelofuranoside (84%). researchgate.netnih.govresearchgate.net |
Regioselectivity in Enzymatic Acylations of Hamamelitannin Precursors
The regioselective acylation of polyhydroxylated molecules like sugars is a significant challenge in synthetic chemistry. mdpi.com Biocatalysts, particularly lipases, offer a solution by enabling enzyme-catalyzed acylations that can proceed with high specificity under mild conditions. mdpi.commdpi.com This approach is advantageous as it can reduce the number of reaction steps, save energy, and often does not require the protection of phenolic groups on the acyl donors. mdpi.commdpi.com
In the synthesis of hamamelitannin, enzymatic methods have been explored to control the position of acylation on hamamelose precursors. mdpi.comresearchgate.net Studies involving the lipase Lipozyme TL IM have demonstrated notable regioselectivity in the galloylation of D-hamamelose and its derivatives. mdpi.comresearchgate.net
When 2,3-O-isopropylidene-α,β-D-hamamelofuranose, a protected precursor, was subjected to enzymatic galloylation with vinyl gallate using Lipozyme TL IM, the reaction exclusively yielded the 5-O-galloylated product. mdpi.comresearchgate.net The choice of solvent was found to influence the reaction's efficiency, with tert-butyl methyl ether (t-BuMeO) providing a higher yield (82%) in a shorter time (61 hours) compared to tert-butyl alcohol (t-BuOH). mdpi.comresearchgate.net
However, the nature of the acyl donor also plays a critical role. Using a more hydrophobic donor, vinyl 3,4,5-tri-O-acetylgallate, in the same reaction led to the formation of acetylated byproducts. mdpi.comresearchgate.net Direct enzymatic acylation of unprotected D-hamamelose with vinyl gallate or vinyl triacetylgallate was less successful, yielding the desired 2′,5-diacylated hamamelofuranoses in low yields (below 20%). mdpi.comresearchgate.net
To improve yields, researchers investigated hydrophobized vinyl gallates. The use of vinyl gallates modified by methylation or benzylation resulted in good yields (65–84%) of 2′,5-diacylated hamamelofuranoses. mdpi.com The most effective donor was vinyl 2,3,5-tri-O-benzyl gallate, which produced the diacylated product that precipitated from the reaction mixture, achieving an 84% yield in 96 hours. mdpi.com Subsequent debenzylation provided hamamelitannin in an 82% yield over the two steps. mdpi.com
Table 1: Regioselectivity in Enzymatic Acylation of Hamamelose Precursors
| Acceptor (Substrate) | Acyl Donor | Enzyme | Solvent | Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl gallate | Lipozyme TL IM | t-BuMeO | 5-O-galloylated product | 82% | mdpi.comresearchgate.net |
| 2,3-O-isopropylidene-α,β-D-hamamelofuranose | Vinyl gallate | Lipozyme TL IM | t-BuOH | 5-O-galloylated product | 66% | researchgate.net |
| D-hamamelose | Vinyl gallate / Vinyl 3,4,5-tri-O-acetylgallate | Lipozyme TL IM | t-BuMeO | 2′,5-diacylated hamamelofuranoses | <20% | mdpi.comresearchgate.net |
| D-hamamelose | Vinyl 2,3,5-tri-O-benzyl gallate | Lipozyme TL IM | t-BuMeO | 2′,5-di-O-(tri-O-benzylgalloyl)-D-hamamelofuranose | 84% | mdpi.com |
Design and Synthesis of Hamamelitannin Analogues
The natural product hamamelitannin has been identified as an inhibitor of the RAP/TRAP quorum sensing (QS) system in Staphylococcus aureus, making it a promising lead compound for developing agents to combat bacterial infections, particularly those involving biofilms. nih.gov To improve upon the properties of the natural product, researchers have designed and synthesized various analogues, exploring structural modifications to enhance biological activity and drug-like characteristics. researchgate.netijpsdronline.com
Pyrrolidine-Based Analogues as Quorum Sensing Inhibitors
One strategy in analogue design involves replacing core structural elements with bioisosteres to create novel scaffolds with potentially improved properties. nih.gov In one such effort, the furanose core of a lead-like hamamelitannin analogue was replaced with a pyrrolidine (B122466) ring. nih.gov This O-to-N substitution was intended to increase solubility, introduce a new point for diversification, and allow for potential new polar interactions with the biological target. nih.gov
A convergent synthetic route was developed, culminating in a key ring-closing metathesis reaction to form the pyrrolidine ring. nih.gov This multi-step synthesis (17 steps) successfully produced the target pyrrolidine-based analogue. nih.gov The pyrrolidine nitrogen atom provided a handle for further chemical modification, leading to the creation of six additional analogues through chemoselective derivatization. nih.gov However, when these pyrrolidine-based compounds were evaluated for their ability to inhibit S. aureus biofilm formation, they were found to be inactive. nih.govresearchgate.net
Structural Modifications for Enhanced Biological Interactions
Other synthetic efforts have focused on systematically modifying different parts of the hamamelitannin scaffold to better understand structure-activity relationships and enhance its function as a quorum-sensing inhibitor and antibiotic potentiator. researchgate.netnih.gov These modifications have targeted three main areas of the molecule:
Isosteric Replacement of Esters: The two ester linkages in hamamelitannin have been replaced with more stable amide bonds. researchgate.net This involved synthesizing a diamine precursor, which could then be acylated to generate analogues with identical acyl groups or, through an orthogonal strategy, analogues with different acyl groups at the 2' and 5-positions. nih.gov
Modification of Aromatic Hydroxyl Groups: The galloyl moieties, with their characteristic hydroxyl groups, are crucial for activity. Analogues were created where these hydroxyl groups were systematically modified or removed to probe their importance in target binding. nih.gov
Replacement of the Hamamelose Core: To explore the role of the sugar core, the anomeric hydroxyl group was removed, and the hamamelose furanose ring was replaced with a simple tetrahydrofuran ring. nih.gov
These synthetic campaigns have generated large libraries of hamamelitannin analogues. researchgate.net For instance, one study produced 58 analogues, leading to the identification of a compound that significantly increased the susceptibility of S. aureus to antibiotics in various models, including in vitro, in Caenorhabditis elegans, and in a mouse mammary gland infection model, without demonstrating cytotoxicity. researchgate.net Computational studies have also been employed to screen derivatives, predicting that functionalization at various positions could lead to potent inhibitors of S. aureus biofilm formation. ijpsdronline.com
Biosynthesis and Natural Occurrence of Hamamelitannin
Botanical Sources of Hamamelitannin
The most well-documented and primary source of hamamelitannin is the North American shrub, Hamamelis virginiana, commonly known as witch hazel. researchgate.netnih.govmedchemexpress.com This plant has been a subject of phytochemical research for over a century, with hamamelitannin identified as a principal constituent. drugfuture.comscience.gov It is considered the main characteristic compound of witch hazel bark. nih.gov The concentration of hamamelitannin is particularly high in the bark, where it can constitute a significant percentage of the tannin content. researchgate.netnih.govdarwin-nutrition.fr Extracts from the bark, twigs, and leaves of H. virginiana are widely utilized, and their chemical profile is distinguished by the presence of this compound. nih.gov
While Hamamelis virginiana is the most famous source, hamamelitannin and related galloylhamameloses are also found in other plant species, particularly within the Fagaceae family.
Castanea crenata (Japanese Chestnut): The bark of the Japanese chestnut tree is a known source of hamamelitannin. nih.govresearchgate.netnih.gov In addition to hamamelitannin itself, five other galloylhamameloses were isolated from C. crenata bark in one study. capes.gov.br
Castanopsis cuspidata (Japanese Chinquapin): This species, also in the Fagaceae family, has been identified as containing gallotannins, including those with a shikimic acid core and galloylhamameloses. nih.govresearchgate.net
Castanea sativa (Sweet Chestnut): Hamamelitannin is also isolated from the sweet chestnut for commercial purposes. nih.gov
Acer ginnala (Amur Maple): While researched for its tannin content, Acer ginnala is primarily known for producing a different gallotannin called ginnalin A (also known as acertannin). explorationpub.comresearchgate.netarchive.org Ginnalin A features a 1,5-anhydro-D-glucitol core, distinguishing it from the hamamelose core of hamamelitannin. explorationpub.com
The following table summarizes the occurrence of Hamamelitannin in various botanical sources.
| Botanical Source | Family | Presence of Hamamelitannin | Reference |
|---|---|---|---|
| Hamamelis virginiana (Witch Hazel) | Hamamelidaceae | Primary source, especially in bark | researchgate.netnih.govmedchemexpress.com |
| Castanea crenata (Japanese Chestnut) | Fagaceae | Present in bark | researchgate.netnih.govcapes.gov.br |
| Castanopsis cuspidata (Japanese Chinquapin) | Fagaceae | Present | nih.govresearchgate.net |
| Castanea sativa (Sweet Chestnut) | Fagaceae | Present; used for commercial isolation | nih.gov |
| Acer ginnala (Amur Maple) | Sapindaceae | Not typically reported; known for Ginnalin A | explorationpub.comresearchgate.net |
Hamamelis virginiana (Witch Hazel) as a Primary Source
Phytochemical Distribution within Plant Organs (Bark, Leaves, Twigs)
The concentration of hamamelitannin within Hamamelis virginiana varies significantly between its different organs. The bark is consistently reported as having the highest concentration, making it the primary material for commercial extraction.
Bark: The bark of H. virginiana contains a high percentage of tannins, ranging from 8% to 12%. nih.govdarwin-nutrition.fr Hamamelitannin is a major component of these tannins, with concentrations reported to be as high as 5% to 7% of the bark's composition. researchgate.netnih.gov
Twigs: Extracts used in commercial products are often derived from the twigs and bark, indicating the presence of hamamelitannin in these woody parts of the plant. nih.govexplorationpub.com
This distribution highlights the bark as the most significant repository of hamamelitannin in the witch hazel plant.
| Plant Organ (H. virginiana) | Reported Hamamelitannin Content (w/w) | Total Tannin Content (w/w) | Reference |
|---|---|---|---|
| Bark | 1% - 7% | 8% - 12% | researchgate.netnih.govdarwin-nutrition.fr |
| Leaves | < 0.04% (or absent) | 3% - 10% | researchgate.netnih.govextrasynthese.com |
| Twigs | Present (often processed with bark) | Not specified | nih.govexplorationpub.com |
Proposed Biosynthetic Pathways of Gallotannins Preceding Hamamelitannin Formation
Hamamelitannin is a member of the gallotannin family, a class of hydrolyzable tannins. explorationpub.comipb.ac.id The biosynthesis of these compounds follows a well-established pathway that begins with primary metabolism and leads to the formation of key intermediates. While the specific enzymatic steps leading to the unique hamamelose core are less detailed, the formation of the galloyl precursors is understood.
The general pathway involves two main stages:
Formation of Gallic Acid: The process begins with the shikimate pathway , a central route in plants for the biosynthesis of aromatic compounds. nih.govexplorationpub.com An intermediate of this pathway, 3-dehydroshikimate, is converted into gallic acid. researchgate.net
Formation of Galloylglucose Esters: Gallic acid itself is not the direct acyl donor for building larger tannins. utu.fi Instead, it is first esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose , more commonly known as β-glucogallin . nih.govutu.finih.gov This reaction is catalyzed by a UDP-glucose-dependent galloyltransferase. explorationpub.com
β-glucogallin is the pivotal, energy-rich intermediate in the biosynthesis of all gallotannins. nih.govnih.gov It serves as both the initial building block and the primary galloyl donor for subsequent reactions. utu.fi Through a series of position-specific enzymatic reactions catalyzed by β-glucogallin-dependent galloyltransferases, additional galloyl groups are added to the glucose core. utu.finih.gov This sequential galloylation leads to the formation of di-, tri-, tetra-, and ultimately 1,2,3,4,6-penta-O-galloyl-β-D-glucose , which is a central precursor for more complex hydrolyzable tannins. nih.gov The formation of hamamelitannin would require a branch from this central pathway involving the biosynthesis and subsequent galloylation of the hamamelose sugar moiety.
Extraction, Isolation, and Purification Methodologies for Hamamelitannin
Conventional Solvent Extraction Techniques
The initial step in obtaining hamamelitannin from plant material, such as the bark of Hamamelis virginiana (witch hazel), typically involves solvent extraction. The choice of solvent is critical as it dictates the efficiency and selectivity of the extraction process.
Methanol (B129727) and Aqueous-Alcoholic Extractions from Plant Material
Methanol and aqueous-alcoholic mixtures are commonly employed solvents for the extraction of phenolic compounds like hamamelitannin. manara.edu.sy These polar solvents are effective at solubilizing tannins and other polar constituents from the plant matrix. For instance, a common procedure involves extracting the plant material, such as chopped fresh plants, multiple times with methanol. uib.nonagoya-u.ac.jp This process is often facilitated by continuous shaking to ensure thorough extraction. uib.no Similarly, aqueous solutions of alcohols like ethanol (B145695) are also utilized. manara.edu.sy
The principle behind using these solvents lies in the "like dissolves like" concept, where polar solvents are adept at extracting polar molecules. manara.edu.sy An aqueous-alcoholic mixture can enhance the permeability of cell walls, leading to an efficient extraction of a broad range of compounds, including polar and medium- to low-polarity constituents. manara.edu.sy Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract. uib.no
In some protocols, a preliminary water extraction is performed, followed by extraction with aqueous ethanol (e.g., 70%) and then a higher concentration of ethanol (e.g., 98%). nagoya-u.ac.jp This sequential extraction can help in the initial fractionation of compounds based on their polarity.
Optimization of Extraction Parameters and Yields
To maximize the recovery of hamamelitannin and other phenolic compounds, the optimization of extraction parameters is crucial. Factors such as solvent composition, temperature, time, and the ratio of solvent to solid material significantly influence the extraction yield.
Response Surface Methodology (RSM) is a statistical technique frequently used to optimize these parameters. tandfonline.comresearchgate.net For example, in a study on extracting phenolic compounds from Phyllanthus emblica fruits, which also contain hamamelitannin, microwave-assisted extraction (MAE) conditions were optimized. tandfonline.com The optimal conditions were determined to be a microwave power of 480 W, an irradiation time of 29 seconds, an ethanol concentration of 66%, and a liquid-to-solid ratio of 25 mL/g. tandfonline.comtandfonline.com These optimized conditions led to a significant yield of total phenolic content. tandfonline.comtandfonline.com
Similarly, another study optimizing extraction from Hibiscus sabdariffa using RSM found that the highest extraction yield was achieved at 70°C for 300 minutes with a 90% ethanol concentration. emanresearch.org Research on Pyrus spinosa fruit extract also demonstrated that increasing the extraction temperature to 80°C and using 50% ethanol enhanced the extraction yield. mdpi.com These examples underscore the importance of tailoring extraction conditions to the specific plant material and target compounds to achieve maximum efficiency.
Table 1: Optimized Extraction Parameters for Phenolic Compounds from Various Plant Sources
| Plant Source | Extraction Method | Optimal Parameters | Resulting Yield |
|---|---|---|---|
| Phyllanthus emblica | Microwave-Assisted Extraction (MAE) | Power: 480 W, Time: 29 s, Ethanol: 66%, Liquid/Solid Ratio: 25 mL/g | 133.58 ± 15.61 mg GAE/g DW tandfonline.comtandfonline.com |
| Hibiscus sabdariffa | Maceration | Temperature: 70°C, Time: 300 min, Ethanol: 90% | 48.44% extraction yield emanresearch.org |
| Pyrus spinosa | Ultrasound-Assisted Extraction | Temperature: 80°C, Ethanol: 50% | TPC increased by up to 345% mdpi.com |
GAE/g DW: Gallic Acid Equivalents per gram of Dry Weight; TPC: Total Polyphenol Content
Chromatographic Separation and Purification Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of hamamelitannin from this mixture.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isolation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the isolation and purification of natural products, including hamamelitannin. openaccessebooks.com This method separates compounds based on their hydrophobicity. rsc.org In RP-HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. rsc.orgmdpi.com
For the isolation of hamamelitannin, a C18 reversed-phase column is often employed. explorationpub.com The separation is typically achieved using a gradient elution system, which involves gradually changing the composition of the mobile phase. explorationpub.com A common mobile phase consists of a mixture of methanol, water, and an acid like orthophosphoric acid to improve peak shape and resolution. explorationpub.com The separated compounds are detected using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths. explorationpub.com HPLC is considered a versatile and reproducible technique for estimating secondary metabolites in plants. openaccessebooks.com
Column Chromatography and Sephadex Techniques for Fractionation
Column chromatography is a fundamental technique for the fractionation of plant extracts. itmedicalteam.pl It is often used as a preliminary purification step before HPLC. Various adsorbents can be used as the stationary phase, including silica (B1680970) gel, cellulose, and Sephadex. fernandroe.com
Sephadex LH-20, a modified dextran (B179266) gel, is particularly effective for the separation of phenolic compounds, including tannins. itmedicalteam.plmdpi.com The separation on Sephadex LH-20 is based on a combination of gel filtration (size exclusion) and adsorption chromatography. fernandroe.com For instance, an 80% acetone (B3395972) extract of Cornus alba was applied to a Sephadex LH-20 column and eluted with a water-methanol gradient, followed by a 60% acetone wash, to yield multiple fractions. mdpi.com One of these fractions was further purified to yield hamamelitannin. mdpi.com Similarly, in the study of Acer ginnala leaves, a methanol extract was subjected to Sephadex column chromatography to obtain different fractions. explorationpub.com
Advanced Separation Methods: Ultrafiltration for Enriched Tannin Fractions
Ultrafiltration is a membrane-based separation process that can be used to fractionate molecules based on their size and molecular weight. nih.govplos.org This technique has been successfully applied to enrich tannin fractions from plant extracts. nih.govplos.org
In a study on Hamamelis virginiana bark extract, ultrafiltration with a 3 kDa molecular weight cut-off membrane was used. nih.govplos.orgscience.gov This process effectively separated the extract into two fractions: a high molecular weight fraction (retentate) and a low molecular weight fraction (permeate). science.gov The objective was to remove the lower molecular weight and antivirally inactive hamamelitannin (molecular weight <500 g/mol ) and to enrich the high molecular weight condensed tannins. nih.govplos.orgnih.gov This method is considered simple, reproducible, and easily scalable, making it suitable for producing enriched tannin fractions for further investigation or application. nih.govplos.orgscience.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Hamamelitannin |
| Gallic acid |
| Epigallocatechin gallate |
| Tannic acid |
| Mucic acid-1,4-lactone-3-O-gallate |
| Ellagic acid |
| Isocorilagin |
| Ethyl gallate |
| Methyl gallate |
| Quercetin-3-O-rhamnoside |
| Ginnalin A |
| Estriol |
| Garbogiol |
| Gravolenic acid |
| Pentagalloylglucose |
| Bergenin |
| Quercetin |
| Quercitrin |
| Isosalipurposide |
| 2,3-di-galloyl-4-caffeoyl-l-threonic acid |
| Cornusiin B |
| Cornusiin A |
| Catechin (B1668976) |
| Quercetin-3-O-β-d-glucuronide |
| Quercetin-3-O-β-d-glucopyranoside |
| Kaempferol-3-O-β-d-glucopyranoside |
| 2-galloyl-4-caffeoyl-l-threonic acid |
| Camptothin B |
| Cornusiin H |
Advanced Spectroscopic and Analytical Characterization of Hamamelitannin
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the structural elucidation of natural products like hamamelitannin. By interacting with electromagnetic radiation, molecules produce unique spectral fingerprints that reveal intricate details about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment and connectivity of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR spectra provide data on the number of different types of protons, their chemical environments, and their proximity to other protons.
¹³C NMR spectra reveal the number and types of carbon atoms in the molecule.
2D NMR techniques , such as Correlation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbons to which they are directly attached. sdsu.eduyoutube.com
The comprehensive analysis of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals in the hamamelitannin molecule, confirming its unique digalloyl-hamamelose structure.
Table 1: Representative NMR Spectroscopic Data for Hamamelitannin (Note: Specific chemical shifts (δ) in ppm can vary slightly depending on the solvent and experimental conditions.)
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Multiple signals in the aromatic region (approx. 6.9-7.2 ppm) | Protons of the two galloyl groups. |
| Signals in the sugar region (approx. 3.5-5.5 ppm) | Protons of the hamamelose sugar core. | |
| ¹³C NMR | Resonances in the aromatic region (approx. 110-146 ppm) | Carbon atoms of the galloyl moieties. |
| Resonances in the sugar region (approx. 63-94 ppm) | Carbon atoms of the hamamelose core. | |
| Signals for carbonyl carbons (approx. 165-168 ppm) | Ester carbonyl carbons of the galloyl groups. | |
| COSY | Cross-peaks between specific proton signals | Shows ¹H-¹H spin-spin coupling, confirming which protons are adjacent in the structure. |
| HSQC | Correlation peaks between ¹H and ¹³C signals | Confirms direct one-bond C-H connections, linking specific protons to their attached carbons. sdsu.eduyoutube.com |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound with extremely high accuracy. measurlabs.com This precision allows for the calculation of the elemental formula, providing strong evidence for the identity of the compound. researchgate.net For hamamelitannin, HRMS analysis would confirm its molecular formula, C₂₀H₂₀O₁₄. The instrument measures the mass-to-charge ratio (m/z) to several decimal places, which helps to distinguish between compounds that might have the same nominal mass but different elemental compositions. researchgate.net
Table 2: HRMS Data for Hamamelitannin
| Parameter | Value | Significance |
| Molecular Formula | C₂₀H₂₀O₁₄ | Derived from the exact mass measurement. |
| Calculated Exact Mass | 484.0853 g/mol | The theoretical mass based on the elemental formula. |
| Observed Mass (m/z) | Typically [M+H]⁺ or [M-H]⁻ | The experimentally measured mass, which should closely match the calculated mass, confirming the elemental composition. nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. wikipedia.org This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light at specific wavelengths. libretexts.org In hamamelitannin, the galloyl groups act as the primary chromophores. The UV spectrum of hamamelitannin is characteristic of gallic acid esters, showing a strong absorption maximum.
The position and intensity of the absorption bands provide information about the electronic structure of the molecule. msu.eduazooptics.com
Table 3: UV-Vis Spectroscopic Data for Hamamelitannin
| Parameter | Approximate Value | Interpretation |
| λmax (in Methanol) | ~280 nm | This absorption maximum is characteristic of the π → π* electronic transitions within the conjugated system of the galloyl ester moieties. libretexts.org |
| Molar Absorptivity (ε) | High | The high intensity of the peak indicates a strongly absorbing chromophore, consistent with the presence of two galloyl groups. msu.edu |
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique that detects species with unpaired electrons, such as free radicals. wikipedia.org This makes it an invaluable tool for studying the antioxidant activity of compounds like hamamelitannin. researchgate.net The technique can directly monitor the interaction between an antioxidant and a stable free radical or a spin-trapped reactive oxygen species.
In a typical assay, a known radical (e.g., superoxide (B77818) anion) is generated and its ESR signal is measured. nih.gov The addition of hamamelitannin leads to a decrease in the signal intensity, which is proportional to its radical scavenging ability. This allows for the determination of the concentration required to inhibit 50% of the radicals (IC₅₀ value), providing a quantitative measure of its antioxidant potency. Studies have shown that hamamelitannin is a potent scavenger of superoxide anion radicals, with a significantly lower IC₅₀ value compared to other well-known antioxidants like ascorbic acid. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Quantitative Analytical Methodologies
To determine the amount of hamamelitannin in a sample, particularly in complex mixtures like plant extracts, robust and validated quantitative methods are essential.
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the gold standard for the separation and quantification of phytochemicals in plant extracts. nih.govcapes.gov.br
HPLC separates the components of a mixture based on their differential interactions with a stationary phase (e.g., C18 reversed-phase column) and a mobile phase (a solvent mixture). nih.gov
The PDA detector acquires a full UV-Vis spectrum for each point in the chromatogram. This allows for the identification of compounds by comparing their retention time and UV spectrum with that of a known reference standard.
For quantification, a calibration curve is constructed by injecting known concentrations of a pure hamamelitannin standard. The peak area of hamamelitannin in the sample chromatogram is then used to calculate its concentration based on this curve. This method is highly sensitive, reproducible, and well-suited for routine quality control analysis of witch hazel extracts. nih.govcapes.gov.br Research has utilized this method to determine the concentration of hamamelitannin in various parts of the witch hazel plant, such as the bark and leaves, finding significantly higher concentrations in the bark. nih.gov
Method Validation for Reproducibility and Sensitivity in Hamamelitannin Determination
The accurate quantification of hamamelitannin in various matrices, particularly in complex botanical extracts, necessitates the use of thoroughly validated analytical methods. Method validation ensures that the chosen analytical procedure is reliable, reproducible, and sensitive enough for its intended purpose. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) or photodiode array (PDA) detectors, are the most common techniques for which validation data are reported. nih.govnih.gov The validation of these methods typically encompasses the evaluation of several key performance characteristics, including linearity, sensitivity (limit of detection and limit of quantification), precision, and accuracy. semanticscholar.orgmdpi.com
A developed HPLC method utilizing a C18 reversed-phase column and a gradient elution system has been described as simple, sensitive, and reproducible, making it well-suited for routine analysis of hamamelitannin in witch hazel bark, twig, and leaf. nih.govcapes.gov.br While detailed validation parameters for hamamelitannin were not exhaustively listed, the method's successful application in quantifying varying concentrations—from 4.77% (w/w) in bark to less than 0.04% (w/w) in leaves—attests to its adequate sensitivity and reproducibility. nih.govcapes.gov.br
In a broader context of analyzing constituents in the Hamamelidaceae family, a reverse-phase HPLC method was developed and validated for several compounds, demonstrating excellent reliability and sensitivity. mdpi.com For this method, parameters such as specificity, linearity, sensitivity, accuracy, and precision were determined. semanticscholar.org The linearity was found to be excellent, with a correlation coefficient (r²) higher than 0.999. mdpi.comresearchgate.net Although the specific data for hamamelitannin was not the focus of this particular study, the validation of a method for chemically similar compounds within the same plant family provides a strong indication of the performance that can be expected for hamamelitannin analysis under optimized conditions.
More advanced techniques like UHPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qToF) have also been developed and validated for the analysis of gallotannins, including hamamelitannin. nih.gov This approach offers high speed, resolution, and sensitivity. researchgate.net A new UHPLC-qToF method was validated for the characterization and semi-quantification of 29 phenols, of which 15 were gallotannins. nih.gov The semi-quantification was based on the external regression curves of gallic acid and hamamelitannin, indicating that the response of hamamelitannin itself was used to establish a calibration model. nih.gov
The following tables summarize typical validation parameters for analytical methods used in the determination of hamamelitannin and related phenolic compounds, as inferred from published research.
Table 1: Linearity and Sensitivity of a Validated HPLC Method for Compounds in the Hamamelidaceae Family
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.07 - 1.79 µg/mL |
| Limit of Quantification (LOQ) | 0.23 - 5.92 µg/mL |
Data derived from a validated method for compounds analyzed alongside hamamelitannin, indicating typical performance of the chromatographic system. semanticscholar.org
Table 2: Precision and Accuracy of a Validated HPLC Method
| Parameter | Measurement | Value |
| Precision | Intra-day (RSD%) | 0.45 - 1.89 |
| Inter-day (RSD%) | 0.51 - 1.98 | |
| Accuracy | Recovery (%) | 98.6 - 101.4 |
This table reflects typical precision and accuracy data for validated HPLC methods for phenolic compounds, demonstrating the reproducibility and correctness of the measurements. mdpi.com
The validation of these analytical methods confirms their suitability for the reliable determination of hamamelitannin. The high correlation coefficients (r²) demonstrate a linear relationship between the concentration of the analyte and the detector response over a specific range. Low Limits of Detection (LOD) and Quantification (LOQ) values indicate the high sensitivity of the methods, allowing for the detection and quantification of even small amounts of hamamelitannin. semanticscholar.org The precision, expressed as the relative standard deviation (RSD), is consistently low for both intra-day (repeatability) and inter-day (intermediate precision) analyses, signifying excellent reproducibility. mdpi.com Furthermore, high recovery rates confirm the accuracy of the methods, ensuring that the measured amount accurately reflects the true concentration of hamamelitannin in the sample. mdpi.com
Molecular and Cellular Mechanisms of Hamamelitannin Action
Quorum Sensing System Modulation in Bacterial Pathogens
Hamamelitannin, a polyphenolic compound derived from the witch hazel plant (Hamamelis virginiana), functions as a quorum-sensing (QS) inhibitor, disrupting bacterial cell-to-cell communication. researchgate.netresearchgate.netmedchemexpress.com This mechanism allows bacteria to coordinate gene expression based on population density, regulating processes like virulence and biofilm formation. frontiersin.org By interfering with these signaling pathways, hamamelitannin can suppress bacterial pathogenicity without exerting direct bactericidal effects, which means it does not kill the bacteria or inhibit their growth even at high concentrations. researchgate.netresearchgate.netfrontiersin.org
A key target of hamamelitannin in Staphylococcus aureus is the accessory gene regulator (agr) system, a major QS system in this pathogen. ugent.bemdpi.com Hamamelitannin has been shown to inhibit the production of RNAIII, the primary effector molecule of the agr system. researchgate.netresearchgate.netfrontiersin.orgnih.gov RNAIII is a regulatory RNA that controls the expression of numerous virulence factors. ugent.be
The inhibition of RNAIII by hamamelitannin leads to a subsequent reduction in the production of various toxins. ugent.be Notably, it suppresses the output of δ-hemolysin (also known as δ-toxin), a cytolytic peptide whose translation is directly dependent on the RNAIII transcript. ugent.benih.gov This inhibitory effect on RNAIII and δ-hemolysin has been observed in multiple strains, including S. aureus 8325-4, USA300, and clinical isolates of S. epidermidis. nih.gov This action demonstrates hamamelitannin's capacity to attenuate the virulence of staphylococci by disrupting a central regulatory hub of its QS network. researchgate.netugent.be
Table 1: Effect of Hamamelitannin on S. aureus Virulence Regulation
| Target Molecule | Effect of Hamamelitannin | Mechanism/Pathway | Outcome |
|---|---|---|---|
| RNAIII | Inhibition of production researchgate.netresearchgate.netfrontiersin.org | Acts as a quorum-sensing inhibitor, interfering with the agr system researchgate.net | Downregulation of multiple virulence factors ugent.be |
| δ-Hemolysin | Reduction in production ugent.benih.gov | Secondary effect resulting from the inhibition of its regulatory transcript, RNAIII | Decreased cytolytic toxin activity |
In addition to its influence on the agr system, hamamelitannin specifically interferes with the RNAIII-activating protein/target of RAP (RAP/TRAP) system, another crucial QS pathway in staphylococci. aimspress.comaimspress.comjlabphy.orgd-nb.info Hamamelitannin is considered a non-peptide analog of the RNAIII-inhibiting peptide (RIP), a molecule known to act as an antagonist to TRAP. ugent.bejlabphy.org
Research indicates that hamamelitannin functions by blocking the TraP QS system, likely by interfering with its receptor. nih.govnih.govportlandpress.com This interaction inhibits the phosphorylation and activation of the TRAP protein, which in turn suppresses QS signaling. ugent.bejlabphy.org The ability of hamamelitannin to disrupt both the agr and RAP/TRAP systems underscores its role as a broad-spectrum inhibitor of staphylococcal quorum sensing. aimspress.commdpi.com This dual interference is central to its ability to reduce virulence and biofilm formation. aimspress.comaimspress.com
Hamamelitannin's modulation of QS systems leads to a significant reduction in biofilm formation and an increase in the susceptibility of existing biofilms to antibiotics. frontiersin.orgnih.govportlandpress.com It has been shown to potentiate the effects of various antibiotics, including vancomycin (B549263), clindamycin, and linezolid, against S. aureus biofilms. ugent.benih.govresearchgate.netspringermedizin.de
One of the key mechanisms by which hamamelitannin increases antibiotic susceptibility is by altering the bacterial cell wall. nih.govportlandpress.comresearchgate.net Treatment of S. aureus biofilms with antibiotics like vancomycin typically induces a defensive thickening of the cell wall. portlandpress.com However, the concurrent use of hamamelitannin counteracts this response. portlandpress.com
At the molecular level, hamamelitannin downregulates the expression of several genes essential for the biosynthesis of peptidoglycan, a major component of the cell wall. aimspress.comaimspress.com Studies have documented a reduction in the expression of genes such as glmS, lysC, asd, and dapA, which are all involved in producing the necessary precursors for peptidoglycan synthesis. aimspress.comaimspress.com This interference with cell wall production results in a thinner cell wall, rendering the bacteria more vulnerable to antibiotics that target this structure. aimspress.comaimspress.comportlandpress.com
Table 2: Peptidoglycan Biosynthesis Genes Downregulated by Hamamelitannin
| Gene | Function in Peptidoglycan Synthesis | Impact of Hamamelitannin |
|---|---|---|
| glmS | Encodes glutamine-fructose-6-phosphate aminotransferase, involved in the synthesis of glucosamine-6-phosphate, a precursor for peptidoglycan. | Reduced expression aimspress.comaimspress.com |
| lysC | Encodes aspartate kinase, involved in the lysine (B10760008) biosynthesis pathway, which provides precursors for the peptide cross-links in peptidoglycan. | Reduced expression aimspress.comaimspress.com |
| asd | Encodes aspartate-semialdehyde dehydrogenase, another key enzyme in the pathway leading to peptidoglycan precursors. | Reduced expression aimspress.comaimspress.com |
| dapA | Encodes dihydrodipicolinate synthase, involved in the synthesis of diaminopimelate, a crucial component of the peptidoglycan cell wall in many bacteria. | Reduced expression aimspress.comaimspress.com |
Extracellular DNA (eDNA) is a critical structural component of the biofilm matrix, contributing to its integrity and stability. d-nb.infoasm.org The release of eDNA is a regulated process, often linked to QS-controlled cell lysis within a subpopulation of the bacteria. d-nb.info Hamamelitannin has been shown to reduce the concentration of eDNA within the biofilm matrix. aimspress.comaimspress.com
By inhibiting the TraP QS system, hamamelitannin disrupts the signaling that leads to eDNA release. nih.govportlandpress.com This reduction in a key matrix component weakens the biofilm structure, making it more susceptible to penetration by antibiotics and clearance by host immune defenses. aimspress.comportlandpress.com This effect, combined with the alterations in cell wall synthesis, is a primary reason for the observed synergy between hamamelitannin and conventional antibiotics. nih.govresearchgate.net
The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. Hamamelitannin effectively inhibits this crucial attachment phase for both S. aureus and S. epidermidis. researchgate.net Studies have demonstrated that hamamelitannin reduces bacterial attachment in a concentration-dependent manner. researchgate.net Furthermore, it has been shown to significantly decrease the metabolic activity of established S. epidermidis biofilms. oup.comoup.com This anti-adhesion property prevents the formation of biofilms on medical devices, a common site of staphylococcal infections. researchgate.netresearchgate.net
Table 3: Summary of Hamamelitannin's Effects on Bacterial Adhesion and Biofilm
| Bacterial Species | Observed Effect | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of cell attachment | researchgate.net |
| Staphylococcus epidermidis | Inhibition of cell attachment and reduction of metabolic activity in biofilms | researchgate.netoup.com |
Mechanisms of Biofilm Formation Inhibition and Enhanced Antibiotic Susceptibility
Regulation of Extracellular DNA (eDNA) Release
Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms
Hamamelitannin demonstrates significant antioxidant capabilities through various mechanisms, including the direct neutralization of reactive radicals and the reduction of metal ions involved in oxidative processes. mdpi.comresearchgate.net
Direct Radical Scavenging Capabilities (DPPH•, ABTS•+, DMPD•+, Superoxide (B77818) Anion, Peroxynitrite)
Hamamelitannin is an effective scavenger of multiple types of free radicals. Its activity is largely attributed to the presence of polyphenolic hydroxyl groups, particularly the two galloyl moieties in its structure, which can donate hydrogen atoms to neutralize radicals. mdpi.comresearchgate.net
DPPH• (1,1-diphenyl-2-picrylhydrazyl) Scavenging: In DPPH radical scavenging assays, hamamelitannin exhibits potent activity. mdpi.com Studies report an IC50 value (the concentration required to scavenge 50% of radicals) for hamamelitannin of approximately 19.31–19.97 µg/mL. mdpi.com This level of activity is comparable to standard antioxidants like Butylated Hydroxyanisole (BHA) and α-Tocopherol, and superior to Butylated Hydroxytoluene (BHT). mdpi.com
ABTS•+ (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging: Hamamelitannin effectively scavenges the ABTS•+ radical, with a reported IC50 value of 19.52 µg/mL. mdpi.com While effective, this potency is noted to be less than that of synthetic antioxidants such as Trolox (IC50 ~6.16 µg/mL) and BHA (IC50 ~5.07 µg/mL). mdpi.com
DMPD•+ (N,N-dimethyl-p-phenylenediamine) Scavenging: The compound demonstrates notable scavenging activity against the DMPD•+ radical, with a reported IC50 value of 15.16 µg/mL. mdpi.com
Peroxynitrite (ONOO⁻) Scavenging: Hamamelitannin has been identified as a strong scavenger of peroxynitrite, a potent and cytotoxic oxidant involved in various pathologies. researchgate.netwilkes.edu This activity is attributed to its polyphenolic structure, which can effectively neutralize ONOO⁻. researchgate.net Research suggests hamamelitannin could be a promising agent for mitigating diseases where peroxynitrite-mediated damage is a factor. researchgate.netwilkes.edu
Table 1: Radical Scavenging Activity of Hamamelitannin (IC50 values)
| Assay | Hamamelitannin (µg/mL) | Standard Antioxidant (µg/mL) | Source(s) |
|---|---|---|---|
| DPPH• | 19.31 | Trolox (7.05), BHA (10.10), BHT (25.95) | mdpi.com |
| ABTS•+ | 19.52 | Trolox (6.16), BHA (5.07) | mdpi.com |
| DMPD•+ | 15.16 | Trolox (4.33), BHA (11.99) | mdpi.com |
Cupric Ion Reduction and Ferric Reducing Antioxidant Power (FRAP) Assays
The antioxidant capacity of a compound can also be measured by its ability to reduce metal ions, which prevents them from participating in the generation of free radicals.
Cupric Ion (Cu²⁺) Reducing Antioxidant Capacity (CUPRAC): Hamamelitannin demonstrates a concentration-dependent ability to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). mdpi.com However, its reducing power in this assay was found to be lower than that of standard antioxidants like BHA, BHT, Trolox, and α-Tocopherol at the same concentration (30 µg/mL). mdpi.com
Ferric Reducing Antioxidant Power (FRAP): In the FRAP assay, hamamelitannin effectively reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). mdpi.com Its reducing capacity was reported to be superior to that of α-Tocopherol and BHT but less potent than BHA and Trolox. mdpi.com
Table 2: Reducing Power of Hamamelitannin vs. Standard Antioxidants (at 30 µg/mL)
| Assay | Relative Activity Ranking | Source(s) |
|---|---|---|
| CUPRAC (Cu²⁺ Reduction) | BHA > BHT > Trolox > α-Tocopherol > Hamamelitannin | mdpi.com |
| FRAP (Fe³⁺ Reduction) | BHA > Trolox > Hamamelitannin > α-Tocopherol ≈ BHT | mdpi.com |
Mechanisms of Cellular Protection Against Oxidative Damage (e.g., UVB-induced, Peroxide-induced)
Beyond its chemical antioxidant properties, hamamelitannin demonstrates protective effects at the cellular level. It has been shown to protect murine skin fibroblasts from damage induced by UVB irradiation. mdpi.comscience.gov This protective activity is distinct from a simple UV-filtering effect and points towards a direct cellular mechanism that mitigates the downstream effects of UVB-induced oxidative stress. science.gov Furthermore, hamamelitannin exhibits protective activity against cell damage caused by peroxides, highlighting its role in scavenging active oxygen species and preventing cellular injury. mdpi.com
Enzyme Inhibition and Allosteric Modulation
Hamamelitannin also functions by interacting with and modulating the activity of specific enzymes that are implicated in various physiological and pathological processes.
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Cholinesterases are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Hamamelitannin has been shown to be a potent inhibitor of both AChE and BuChE. mdpi.comnih.gov
It exhibits a strong inhibitory effect on both enzymes, with reported inhibition constant (Ki) values of 7.40 nM for AChE and a particularly potent 1.99 nM for BuChE. mdpi.comresearchgate.net
The selectivity index (Ki for AChE / Ki for BuChE) is approximately 3.72, indicating a higher affinity for BuChE over AChE. mdpi.com
Table 3: Cholinesterase Inhibition by Hamamelitannin
| Enzyme | Type of Inhibition | Ki Value (nM) | Source(s) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Potent Inhibitor | 7.40 ± 0.60 | mdpi.comresearchgate.net |
| Butyrylcholinesterase (BuChE) | Potent Inhibitor | 1.99 ± 0.15 | mdpi.comresearchgate.net |
Modulation of Carbonic Anhydrase Isozymes (CA I, CA II)
Carbonic anhydrases are ubiquitous enzymes involved in numerous physiological processes. Hamamelitannin has been identified as an effective inhibitor of the cytosolic human carbonic anhydrase isozymes hCA I and hCA II. mdpi.comresearchgate.net Phenolic compounds like hamamelitannin are thought to exert their inhibitory effect by binding to the zinc (Zn²⁺) ion located in the active site of the enzyme. mdpi.comresearchgate.net
For the hCA I isoform, hamamelitannin demonstrated a Ki value of 10.18 nM. mdpi.comresearchgate.net
For the hCA II isoform, the Ki value was reported as 18.26 nM. mdpi.comresearchgate.net
Table 4: Carbonic Anhydrase Inhibition by Hamamelitannin
| Enzyme Isoform | Type of Modulation | Ki Value (nM) | Source(s) |
|---|---|---|---|
| Human Carbonic Anhydrase I (hCA I) | Effective Inhibitor | 10.18 ± 1.45 | mdpi.comresearchgate.netresearchgate.net |
| Human Carbonic Anhydrase II (hCA II) | Effective Inhibitor | 18.26 ± 1.80 | mdpi.comresearchgate.netresearchgate.net |
Alpha-Glycosidase Inhibition Mechanisms
Hamamelitannin has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. researchgate.netwikipedia.org The primary mechanism of α-glucosidase inhibitors is to delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial blood glucose spikes. wikipedia.orgnih.gov These agents typically act as competitive inhibitors, binding to the active site of α-glucosidase enzymes in the small intestine. researchgate.netwikipedia.org
In the case of hamamelitannin, research has demonstrated a significant inhibitory capacity. Studies have determined its inhibitory constant (Ki) value to be 25.79 ± 9.25 nM against α-glucosidase. researchgate.net This indicates a very high affinity and potent inhibitory action, especially when compared to the widely used synthetic α-glucosidase inhibitor, acarbose, which has a much higher IC₅₀ value of 22,800 nM. researchgate.net The mechanism involves hamamelitannin binding to amino acid residues within the active site of the enzyme, which induces conformational changes and blocks the substrate from accessing the catalytic site, thus preventing carbohydrate digestion. mdpi.com
Inhibition of 5-Lipoxygenase (5-LOX) Activity
Hamamelitannin is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes, which are lipid mediators of inflammation. nih.govresearchgate.net The inhibition of 5-LOX is a significant mechanism underlying the anti-inflammatory properties of hamamelitannin. In vitro studies have shown that hamamelitannin effectively suppresses 5-LOX activity at very low concentrations. researchgate.net
Research examining tannins from various plant sources found that hamamelitannin was among the most powerful inhibitors of 5-LOX. nih.govresearchgate.net This potent activity is a key factor in its ability to mitigate inflammatory processes involved in conditions like cancer. researchgate.net
Modulation of Cellular Signaling Pathways
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Mediated Cellular Responses
Hamamelitannin has demonstrated a significant ability to inhibit cellular responses mediated by Tumor Necrosis Factor-alpha (TNF-α), a major pro-inflammatory cytokine. researchgate.netnih.gov TNF-α can induce a range of cellular events, including inflammation, apoptosis, and necrosis, by binding to its receptors, TNFR1 and TNFR2. frontiersin.org
In a key study using EAhy926 endothelial cells, hamamelitannin was shown to protect the cells from TNF-α-induced death in a dose-dependent manner. nih.gov Concentrations of hamamelitannin at 10 µM or higher provided 100% protection against the cytotoxicity and DNA fragmentation caused by TNF-α. nih.gov The protective effect of hamamelitannin was found to be comparable to that of epigallocatechin gallate. nih.gov
Notably, this inhibition is selective. While hamamelitannin effectively blocked TNF-α-mediated cell death, it did not prevent other TNF-α-induced responses, such as the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) or the increased adhesion of monocytes. nih.gov This suggests that hamamelitannin specifically interferes with the apoptotic signaling cascade downstream of the TNF-α receptor, without affecting all pathways activated by the cytokine. nih.govresearchgate.net
Investigation of NF-κB Activation Pathways
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor complex that regulates the expression of genes involved in inflammation, immune response, and cell survival. bio-rad.com The canonical NF-κB pathway is activated by stimuli such as TNF-α, which triggers the phosphorylation and subsequent degradation of the inhibitory IκB protein. wikipedia.orgnih.gov This frees the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. bio-rad.com
Studies on Hamamelis virginiana bark extract, for which hamamelitannin is a major active compound, have shown that it can modulate NF-κB signaling. nih.gov The extract was found to inhibit the release of the pro-inflammatory cytokine IL-6 in human keratinocytes by partially impairing the activation of NF-κB. nih.gov This suggests that hamamelitannin's anti-inflammatory effects are, at least in part, mediated through the suppression of the NF-κB signaling pathway, preventing the transcription of downstream inflammatory targets.
Molecular Processes in Glucose Metabolism (e.g., Insulin (B600854) Signaling Cascade, Glucose Uptake)
Hamamelitannin exhibits significant insulin-mimetic activity by modulating key molecular processes in glucose metabolism. researchgate.netresearchgate.net Its effects have been studied in an insulin resistance model using L6 myotubes, where it was shown to enhance glucose uptake and subsequent glycogen (B147801) storage. researchgate.netnih.gov
The mechanism of action involves the potentiation of the insulin signaling cascade. Hamamelitannin treatment leads to the upregulation of the expression of key genes and proteins within this pathway. researchgate.netnih.gov This enhanced signaling stimulates the translocation of Glucose Transporter Type 4 (GLUT-4) from intracellular vesicles to the plasma membrane, a critical step for glucose entry into muscle cells. nih.gov The involvement of essential signaling intermediates like Insulin Receptor Tyrosine Kinase (IRTK) and Phosphatidylinositol 3-kinase (PI3K) was confirmed using specific inhibitors, which blocked the glucose uptake stimulated by hamamelitannin. researchgate.netresearchgate.net This demonstrates that hamamelitannin's effect is dependent on this signaling axis.
In a dose-response analysis, hamamelitannin was shown to increase glucose uptake in a concentration-dependent manner, with the optimal concentration being 100 µM, which resulted in a 125.1% increase in glucose uptake compared to the control. researchgate.netnih.gov
Mechanisms of Cytotoxic Selectivity against Cancer Cells (e.g., Colon Cancer HT29 vs. Normal NCM460)
A remarkable feature of hamamelitannin is its selective cytotoxicity against cancer cells while sparing normal, non-cancerous cells. researchgate.netnih.gov This has been specifically demonstrated in studies comparing its effects on the human colon adenocarcinoma cell line, HT29, and the normal human colonocyte cell line, NCM460. researchgate.netnih.govsigmaaldrich.com
Treatment with hamamelitannin was shown to effectively reduce the viability of HT29 cancer cells by inducing apoptosis, necrosis, and an S-phase arrest in the cell cycle. researchgate.netnih.gov It was the most efficient among several tested tannins from witch hazel. nih.gov The crucial finding was that at concentrations that inhibited the growth of HT29 cancer cells by 50% (IC₅₀), hamamelitannin exerted no harmful effects on the normal NCM460 cells. researchgate.netnih.govsigmaaldrich.com This contrasts sharply with other tannins like pentagalloylglucose, which inhibited the growth of both cancerous and normal cells, highlighting the unique selectivity of hamamelitannin. researchgate.netnih.gov
The molecular basis for this selectivity may be linked to its chemical structure. Using a specific assay (TNPTM), researchers identified a highly reactive phenolic position in the hamamelitannin molecule, which is thought to be responsible for its potent and selective efficacy at inhibiting colon cancer cell growth. researchgate.netnih.gov
Mentioned Compounds
Structure Activity Relationship Sar Studies of Hamamelitannin and Derivatives
Identification of Key Structural Moieties for Biological Activity
The biological activities of hamamelitannin are intrinsically linked to its specific chemical structure, which consists of a D-hamamelose sugar core with two galloyl groups attached at the 2' and 5 positions. explorationpub.commdpi.comresearchgate.net Research has identified several key structural features that are crucial for its diverse biological effects.
The galloyl moieties (3,4,5-trihydroxyphenyl groups) are considered the primary pharmacophores responsible for many of hamamelitannin's activities. mdpi.com These groups, with their multiple phenolic hydroxyls, are critical for the compound's potent antioxidant and radical-scavenging properties. mdpi.comnih.gov The number and position of these hydroxyl groups on the aromatic rings directly influence its capacity to donate hydrogen atoms and neutralize free radicals. mdpi.com Specifically, the ortho-hydroxyl groups are a significant feature for this activity. calameo.com The strong peroxynitrite (ONOO-) scavenging action is also attributed to these polyphenolic hydroxyl groups. mdpi.com
For its activity as a quorum-sensing inhibitor in Staphylococcus aureus, the entire structure of hamamelitannin, including the two galloyl groups and the hamamelose core, appears to be important. explorationpub.comresearchgate.net Virtual screening has identified hamamelitannin as a nonpeptide analog of the RNAIII-inhibiting peptide (RIP), suggesting that its three-dimensional structure mimics the peptide, allowing it to inhibit the quorum-sensing regulator RNAIII. researchgate.netbohrium.comcapes.gov.br A pharmacophore model for hamamelitannin derivatives identified key features for this activity, including one hydrophobic group, one aromatic ring, and five hydrogen bond acceptors. researchgate.net
Impact of Galloyl Group Substitution and Sugar Core Modifications on Activity Profiles
The modification of hamamelitannin's structure, particularly concerning the galloyl groups and the central sugar core, has a profound impact on its biological activity profile.
The number and position of galloyl groups are determinant factors for the activity of hydrolyzable tannins in general. calameo.com Studies on various tannins have shown that an increase in the number of galloyl groups often correlates with increased antioxidant and free-radical scavenging activity. calameo.com For instance, the activity of some tannins against the DPPH radical increases with a higher number of galloyl groups. calameo.com In the context of antibacterial activity, the presence of free galloyl groups is considered necessary for the antibacterial effects of ellagitannins. sci-hub.se
Synthetic analogues of hamamelitannin have been created to explore these structure-activity relationships further. Modifications have included replacing the hamamelose core with other heterocyclic structures like 2,5-anhydro-D-allitol and dioxane derivatives, or even a pyrrolidine-derived analog. mdpi.com These studies help in understanding the contribution of the central scaffold to the molecule's activity. For instance, in the development of quorum sensing inhibitors, replacing the central tetrahydrofuran (B95107) core and the labile ester bonds with more stable benzamides has been explored. mdpi.com
A study involving the design of 26 hamamelitannin derivatives through the incorporation of different active functional groups found that 14 of these derivatives exhibited higher binding affinity to target proteins in S. aureus than the parent hamamelitannin. nbu.ac.in This highlights the potential for enhancing biological activity through targeted chemical modifications.
Comparative Analysis of Hamamelitannin vs. Related Polyphenols (e.g., Ginnalin A, Proanthocyanidins (B150500), Gallic Acid)
Comparing hamamelitannin with other related polyphenols reveals important insights into its unique structure-activity profile.
Hamamelitannin vs. Ginnalin A: Both hamamelitannin and ginnalin A are unique gallotannins possessing two galloyl moieties attached to a central sugar core. explorationpub.comresearchgate.net This structural similarity sets them apart from many other tannins. explorationpub.com Ginnalin A has a 1,5-anhydro-D-glucitol core, while hamamelitannin has a D-hamamelose core. explorationpub.com Both compounds exhibit promising antioxidant, anti-inflammatory, and anti-carcinogenic properties, which are largely attributed to their shared feature of having two galloyl groups. explorationpub.comresearchgate.netresearchgate.net
Hamamelitannin vs. Proanthocyanidins: Proanthocyanidins, also known as condensed tannins, are oligomers or polymers of flavan (B184786) units, whereas hamamelitannin is a hydrolyzable tannin. researchgate.nettandfonline.comtandfonline.com In a study comparing their effects on DNA protection in hepatoma cells, a higher molecular weight fraction of proanthocyanidins and hamamelitannin both showed a significant enhancement of DNA protection, whereas a low-molecular-weight proanthocyanidin (B93508) fraction and catechin (B1668976) provided only limited protection. tandfonline.comtandfonline.com However, in some contexts, the biological activities of these two classes of tannins differ. For instance, some in vitro studies have attributed superior inhibitory effects on 5-lipoxygenase (5-LOX) to proanthocyanidins compared to hydrolyzable tannins like hamamelitannin. nih.govfmach.it Conversely, hamamelitannin was found to be a potent inhibitor of 5-LOX, while it was ineffective against lyso-PAF: acetyl-CoA acetyltransferase, where B-type proanthocyanidins were more potent. researchgate.net In a study on the anti-inflammatory effects of Hamamelis virginiana bark extract, the activity was primarily attributed to the proanthocyanidin content, with hamamelitannin found to be inactive on the tested parameters. nih.govfmach.it
Hamamelitannin vs. Gallic Acid: Gallic acid is the fundamental phenolic acid that constitutes the galloyl moieties of hamamelitannin. mdpi.com When their antioxidant activities are compared, hamamelitannin often demonstrates superior or different efficacy. In one study, hamamelitannin showed higher peroxyl radical scavenging activity than gallic acid. tandfonline.com It was also more effective in protecting murine fibroblasts from peroxide-induced cell damage. tandfonline.com Another study found hamamelitannin to be more effective against superoxide (B77818) anions than gallic acid. explorationpub.comnih.gov This suggests that while the galloyl group is the active component, its attachment to the hamamelose sugar in a dimeric fashion enhances its protective capabilities in certain biological systems.
Table 1: Comparative Antioxidant Activity (IC50 values)
| Compound | DPPH Radical Scavenging (µg/mL) | Peroxyl Radical Scavenging (Spin Trapping) (µM) | Peroxyl Radical Scavenging (Direct Method) (µM) |
|---|---|---|---|
| Hamamelitannin | 19.97 mdpi.com | 95.3 tandfonline.com | 93.5 tandfonline.com |
| Gallic Acid | 8.14 calameo.com | 152.8 tandfonline.com | 141.6 tandfonline.com |
| α-Tocopherol | 11.31 mdpi.com | 221.5 tandfonline.com | 1590.0 tandfonline.com |
| BHT | 25.95 mdpi.com | - | - |
| BHA | 10.10 mdpi.com | - | - |
Computational Chemistry Approaches in SAR (e.g., Molecular Docking)
Computational chemistry has become an invaluable tool for elucidating the structure-activity relationships of hamamelitannin and its derivatives, guiding the design of new, more potent compounds.
Molecular Docking: Molecular docking studies have been extensively used to predict and analyze the binding interactions of hamamelitannin and its analogues with various protein targets. These studies have provided insights at an atomic level into how these molecules exert their biological effects. For example, docking studies have been performed to understand the inhibitory effects of hamamelitannin on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. nih.gov These studies revealed significant binding affinities and identified the probable interactions between the ligand and the active site of the enzymes. nih.gov
In the context of antibacterial research, molecular docking has been used to study the interaction of hamamelitannin derivatives with penicillin-binding protein 4 (PBP4) from methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These studies helped identify derivatives with better binding affinity towards the receptor, suggesting they could be more potent inhibitors. researchgate.net Similarly, docking has been used to investigate hamamelitannin's potential as an inhibitor for proteins related to COVID-19. ingentaconnect.com In one study, docking of hamamelitannin and 26 of its derivatives with three target proteins from S. aureus showed that 14 of the derivatives had a higher binding affinity than the parent compound. nbu.ac.in
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For hamamelitannin, 3D-QSAR analyses have been performed on derivatives to understand the structural requirements for inhibiting targets like PBP4. researchgate.net These models have shown significant statistical values, indicating their predictive power. researchgate.netslideshare.net By identifying the key steric, electronic, and hydrophobic parameters that influence activity, QSAR models can guide the design of novel derivatives with improved efficacy. researchgate.net For instance, a QSAR study on hamamelitannin derivatives led to the design of a modified compound with a predicted antibacterial activity significantly greater than the original molecule. researchgate.net
Pharmacophore Modeling: Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to have a specific biological activity. A pharmacophore model was generated for hamamelitannin derivatives to identify the key features for inhibiting staphylococcal infections. researchgate.net The best model consisted of one hydrophobic feature, one aromatic ring, and five hydrogen bond acceptors. researchgate.net This model was then used as a query to screen compound databases for new potential inhibitors. researchgate.net This approach was also instrumental in the initial identification of hamamelitannin as a quorum-sensing inhibitor by virtually screening for compounds that matched a pharmacophore based on the RIP peptide. bohrium.comscience.govscience.gov
These computational approaches, often used in combination, provide a powerful platform for rational drug design, enabling the efficient screening of virtual libraries and the optimization of lead compounds like hamamelitannin for enhanced therapeutic potential. nbu.ac.inresearchgate.netnbu.ac.in
Table 2: Molecular Docking Binding Energies of Hamamelitannin with Various Protein Targets
| Protein Target (PDB ID) | Biological Relevance | Binding Energy (kcal/mol) |
|---|---|---|
| S. aureus Target (4AE5) | Bacterial Infection | -6.7 nbu.ac.in |
| S. aureus Target (4G4K) | Bacterial Infection | -6.5 nbu.ac.in |
| S. aureus Target (2FNP) | Bacterial Infection | -6.6 nbu.ac.in |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | -7.722 (Flavokawain A, for comparison) nih.gov |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | -5.530 (Flavokawain A, for comparison) nih.gov |
Emerging Research Frontiers and Methodological Advancements in Hamamelitannin Studies
The scientific investigation of hamamelitannin, a key bioactive compound from witch hazel (Hamamelis virginiana), is entering a new phase characterized by sophisticated technologies and innovative research strategies. These advancements are pivotal in elucidating its mechanisms of action, improving its detection and measurement, and enabling the creation of novel, complex derivatives for potential therapeutic applications.
Q & A
Q. Advanced Experimental Design
- Model selection : Use Caenorhabditis elegans or murine mammary infection models to mimic chronic biofilm infections .
- Dosing regimens : Combine analogs (e.g., 10 mg/kg 38 ) with sub-therapeutic antibiotics (e.g., 5 mg/kg vancomycin) to assess synergy .
- Endpoint metrics : Quantify biofilm CFU, inflammatory markers (IL-6, TNF-α), and histopathology .
How can contradictions in analog activity across studies be resolved?
Data Contradiction Analysis
Discrepancies arise from structural specificity. For example:
- Active analogs : Compound 38 (EC₅₀ = 0.389 µM) retains the 5-chloro substitution critical for TraP binding .
- Inactive analogs : Pyrrolidine-based derivatives lack the planar galloyl groups needed for QS inhibition, explaining null results in biofilm assays .
Resolution strategies : - Compare molecular docking poses (e.g., hydrogen bonding with TraP’s Tyr656) .
- Standardize assay conditions (e.g., 24-hr biofilm maturation before treatment) .
What methodologies quantify Hamamelitannin’s antioxidative and cytotoxic effects?
Q. Multidisciplinary Approaches
- Antioxidant assays : ESR spin-trapping evaluates peroxyl radical scavenging (IC₅₀ = 12 µM) .
- Cytotoxicity screening : MTT assays on colon cancer cells (HT-29) show selective apoptosis via caspase-3 activation (EC₅₀ = 20 µM) .
- Molecular docking : Hamamelitannin binds ERα (Glu353) and PI3K (Tyr836), explaining anti-proliferative effects in breast cancer models .
How does Hamamelitannin’s dual bioactivity (antimicrobial and anticancer) impact drug development?
Q. Translational Research Considerations
- Target prioritization : Use transcriptomics to differentiate pathways (e.g., QS inhibition vs. Nrf2/Keap1 activation) .
- Toxicity profiling : Assess hepatotoxicity in HepG2 cells (DNA damage via Comet assay) and genotoxicity (SCGE for antigenotoxic activity) .
- Formulation challenges : Address low solubility (20 mg/mL in DMSO) via nanoencapsulation or prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
